molecular formula C22H33NO2 B5149711 1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate

1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate

Cat. No. B5149711
M. Wt: 343.5 g/mol
InChI Key: QSCUBEOHVZSNAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate, commonly known as ABE, is a quaternary ammonium compound that has been extensively studied in scientific research. It is a white crystalline powder with a molecular weight of 365.47 g/mol and a melting point of 200-205°C. ABE has gained attention due to its potential as a novel drug delivery system and its ability to improve the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of ABE is not fully understood, but it is believed to work by forming micelles in aqueous solutions, which can solubilize hydrophobic drugs and improve their bioavailability. ABE can also interact with cell membranes, potentially increasing the absorption of drugs into cells.
Biochemical and Physiological Effects
ABE has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been shown to improve the solubility and bioavailability of a variety of drugs, including anticancer drugs, antifungal drugs, and anti-inflammatory drugs. ABE has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using ABE in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, allowing for more accurate and efficient testing of these drugs. However, ABE may also have limitations, such as potential interactions with other compounds in the experimental system, which could affect the results of the experiment.

Future Directions

There are many potential future directions for research on ABE. One area of interest is the development of new drug delivery systems using ABE, particularly for poorly soluble drugs. Another area of interest is the study of ABE's potential therapeutic applications, such as its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of ABE and its potential interactions with other compounds.

Synthesis Methods

ABE can be synthesized through a simple reaction between adamantyl chloride and trimethylamine in the presence of an acid catalyst, followed by reaction with benzoic acid. The synthesis of ABE is relatively easy and cost-effective, making it a promising candidate for drug delivery applications.

Scientific Research Applications

ABE has been extensively studied for its potential as a drug delivery system. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for the development of new drugs. ABE has also been studied for its potential as a transdermal drug delivery system, as it can penetrate the skin and deliver drugs directly to the bloodstream.

properties

IUPAC Name

1-(1-adamantyl)ethyl-trimethylazanium;benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N.C7H6O2/c1-11(16(2,3)4)15-8-12-5-13(9-15)7-14(6-12)10-15;8-7(9)6-4-2-1-3-5-6/h11-14H,5-10H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCUBEOHVZSNAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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